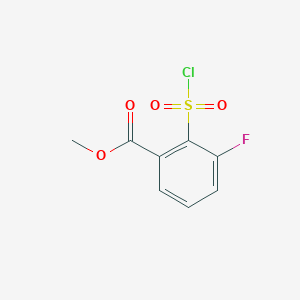
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .
Physical And Chemical Properties Analysis
Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It is moisture sensitive . The melting point is 62-63 °C and the boiling point is predicted to be 344.8±25.0 °C .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
Continuous-Flow Diazotization for Synthesis
A notable application of Methyl 2-(chlorosulfonyl)-3-fluorobenzoate involves its synthesis through continuous-flow diazotization. This process demonstrates a highly efficient method that curtails side reactions such as hydrolysis, which are prevalent in conventional synthesis methods. The technique utilizes a three-inlet flow reactor and a tandem tank reactor, showcasing a significant reduction in side reactions even in the presence of high concentrations of hydrochloric acid, leading to enhanced synthesis efficiency (Yu et al., 2016).
Applications in Organic and Medicinal Chemistry
Synthesis of Antitumor Compounds
this compound serves as an intermediate in the synthesis of complex organic molecules with potential antitumor properties. For instance, it has been used in the preparation of novel 2-(4-aminophenyl)benzothiazoles, which exhibit selective and potent antitumor activity in both in vitro and in vivo settings. These compounds are transformed by cytochrome P450 1A1 into active metabolites, and modifications such as amino acid conjugation are employed to enhance their solubility and pharmacokinetic properties (Bradshaw et al., 2002).
Synthesis of Environmental Sensors
Development of Fluorescent Sensors
The chemical has been implicated in the synthesis of fluorescent chemosensors for detecting metal ions such as Aluminum (Al3+), showcasing its utility in environmental monitoring and biological imaging. These sensors exhibit high selectivity and sensitivity towards specific metal ions, offering tools for real-time detection and imaging within living cells, highlighting the compound's versatility in creating sensitive detection systems for environmental and biological applications (Ye et al., 2014).
Synthetic Methodology Development
Regioselective Cyclocondensation
Research has also focused on regioselective cyclocondensation strategies involving this compound for synthesizing complex organic frameworks. Such methodologies are crucial for constructing heterocyclic compounds, which play essential roles in pharmaceuticals and materials science. The ability to manipulate this compound for constructing diverse molecular architectures underscores its significance in advancing synthetic organic chemistry (Hsieh et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate is a complex organic compoundSimilar compounds have been found to interact with various enzymes and proteins within biological systems
Mode of Action
It’s known that chlorosulfonyl compounds can act as electrophiles, reacting with nucleophiles in biological systems . This can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways, leading to changes in cellular processes
Pharmacokinetics
It’s known that similar compounds have relatively low persistence in the environment due to their susceptibility to degradation by various physicochemical processes . These properties can impact the bioavailability of the compound in biological systems.
Result of Action
Similar compounds have been found to cause changes in cellular processes, potentially leading to various biological effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of the compound . Additionally, the presence of specific enzymes and proteins in the biological system can influence the compound’s efficacy.
Biochemische Analyse
Biochemical Properties
It is known that chlorosulfonyl compounds are versatile reagents in organic synthesis . They have two electrophilic sites, the carbon and the S(VI) center, which can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chlorosulfonyl compounds are known to be involved in various reactions, including the preparation of β-lactams, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .
Metabolic Pathways
Methyl group metabolism is a critical process in cellular function, influencing processes such as protein and DNA synthesis .
Eigenschaften
IUPAC Name |
methyl 2-chlorosulfonyl-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-3-2-4-6(10)7(5)15(9,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTDEKSOHBAVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)
![N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2968349.png)
![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)
![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)


![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)



![4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2968364.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2968367.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)
